8-Chloro-3-iodo-2-methylimidazo[1,2-A]pyrazine
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Overview
Description
8-Chloro-3-iodo-2-methylimidazo[1,2-A]pyrazine is a heterocyclic compound with the molecular formula C7H5ClIN3. This compound is part of the imidazo[1,2-A]pyrazine family, which is known for its diverse applications in organic synthesis and pharmaceutical chemistry . The presence of both chlorine and iodine atoms in its structure makes it a valuable intermediate for various chemical reactions and functionalizations.
Preparation Methods
The synthesis of 8-Chloro-3-iodo-2-methylimidazo[1,2-A]pyrazine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the reaction of 2-methylimidazo[1,2-A]pyrazine with chlorinating and iodinating agents under controlled conditions. Industrial production methods often employ these reactions on a larger scale, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
8-Chloro-3-iodo-2-methylimidazo[1,2-A]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using reagents such as sodium azide or potassium thiocyanate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common reagents used in these reactions include palladium catalysts, sodium azide, and potassium thiocyanate. Major products formed from these reactions are often functionalized derivatives of the original compound, which can be further utilized in various applications .
Scientific Research Applications
8-Chloro-3-iodo-2-methylimidazo[1,2-A]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Chloro-3-iodo-2-methylimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. The presence of chlorine and iodine atoms allows the compound to form strong bonds with target molecules, leading to the modulation of biological activities. These interactions can affect various cellular processes, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
8-Chloro-3-iodo-2-methylimidazo[1,2-A]pyrazine can be compared with other similar compounds, such as:
- 8-Chloro-2-methylimidazo[1,2-A]pyrazine
- 3-Iodo-1H-pyrazole
- 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine
These compounds share similar structural features but differ in their functional groups and reactivity. The unique combination of chlorine and iodine atoms in this compound makes it particularly versatile for various chemical transformations and applications .
Properties
Molecular Formula |
C7H5ClIN3 |
---|---|
Molecular Weight |
293.49 g/mol |
IUPAC Name |
8-chloro-3-iodo-2-methylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H5ClIN3/c1-4-6(9)12-3-2-10-5(8)7(12)11-4/h2-3H,1H3 |
InChI Key |
JXMOTTGDVBPJDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CN=C(C2=N1)Cl)I |
Origin of Product |
United States |
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